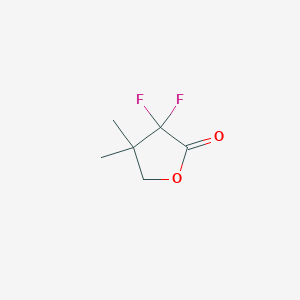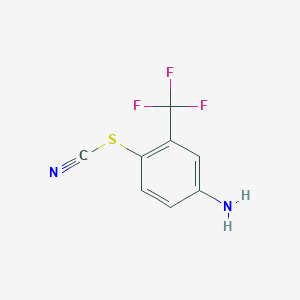![molecular formula C32H20CoN12 B12846759 cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine” is also known as cobalt(II) phthalocyanine. It is a coordination complex with a cobalt ion at its center, surrounded by a large, planar, aromatic macrocycle. This compound is part of the phthalocyanine family, which is known for its stability and unique electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
Cobalt(II) phthalocyanine can be synthesized through various methods. One common method involves the reaction of cobalt salts with phthalonitrile in the presence of a base. The reaction typically occurs at high temperatures (around 200-300°C) and may require a solvent such as quinoline .
Industrial Production Methods
Industrial production of cobalt(II) phthalocyanine often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high yields .
化学反応の分析
Types of Reactions
Cobalt(II) phthalocyanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) phthalocyanine.
Reduction: It can be reduced to form cobalt(I) phthalocyanine.
Substitution: The peripheral hydrogen atoms can be substituted with various functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cobalt(II) phthalocyanine with altered electronic and physical properties .
科学的研究の応用
Cobalt(II) phthalocyanine has a wide range of applications in scientific research:
作用機序
The mechanism by which cobalt(II) phthalocyanine exerts its effects is primarily through its ability to transfer electrons. The cobalt ion can undergo redox reactions, cycling between different oxidation states. This property makes it an effective catalyst in various chemical reactions. The macrocyclic structure also allows for strong interactions with other molecules, enhancing its catalytic activity .
類似化合物との比較
Similar Compounds
- Iron(II) phthalocyanine
- Copper(II) phthalocyanine
- Zinc(II) phthalocyanine
Comparison
Cobalt(II) phthalocyanine is unique due to its specific electronic properties and stability. Compared to iron(II) phthalocyanine, it has a higher oxidation potential, making it more suitable for certain catalytic applications. Copper(II) phthalocyanine is often used in pigments and dyes but lacks the same catalytic efficiency as cobalt(II) phthalocyanine. Zinc(II) phthalocyanine is primarily used in photodynamic therapy but does not have the same range of applications as cobalt(II) phthalocyanine .
特性
分子式 |
C32H20CoN12 |
|---|---|
分子量 |
631.5 g/mol |
IUPAC名 |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChIキー |
LEZDMLSONPDWAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2] |
関連するCAS |
123385-16-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


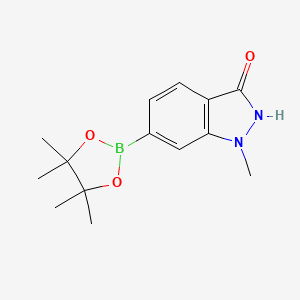

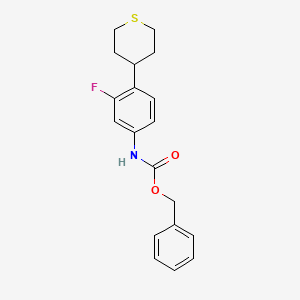
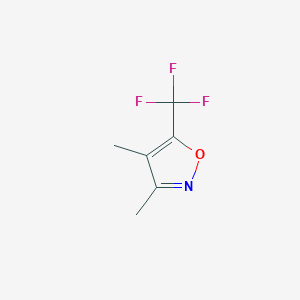

![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)
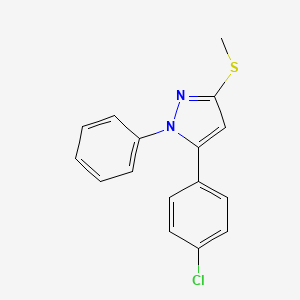
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)


